N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and a cyano group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-phenylpyrazole with cyanoacetic acid derivatives under basic conditions to form the cyano-substituted intermediate. This intermediate is then reacted with 4-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group and the heterocyclic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylpyrazol-4-yl)methyl-4-methoxythiophene-2-carboxamide: Lacks the cyano group, which may affect its reactivity and biological activity.
N-(1-phenylpyrazol-4-yl)methyl-4-methylthiophene-2-carboxamide: Substitution of the methoxy group with a methyl group can alter its chemical properties.
Uniqueness
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide is unique due to the presence of the cyano group, which enhances its reactivity and potential biological activity. The combination of the pyrazole and thiophene rings also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-23-14-7-16(24-11-14)17(22)20-15(8-18)12-9-19-21(10-12)13-5-3-2-4-6-13/h2-7,9-11,15H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDNEVHVCMYPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.